molecular formula C20H21ClO4 B023405 Fenofibrate-d6 CAS No. 1092484-56-4

Fenofibrate-d6

Katalognummer: B023405
CAS-Nummer: 1092484-56-4
Molekulargewicht: 366.9 g/mol
InChI-Schlüssel: YMTINGFKWWXKFG-LIJFRPJRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13H,1-4H3/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTINGFKWWXKFG-LIJFRPJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)OC(C)C)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648850
Record name Propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092484-56-4
Record name Propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Beschreibung

The Significance of Stable Isotope Labeling in Pharmaceutical Research

Stable isotope labeling holds significant importance in pharmaceutical research due to its ability to provide precise and quantitative data on the disposition and metabolism of drug compounds. acs.orgmusechem.comsymeres.com Unlike radioactive isotopes, stable isotopes are non-toxic and safe for use in both in vitro and in vivo studies, including clinical trials. musechem.commetsol.com Their distinct mass signatures, detectable by mass spectrometry, enable researchers to differentiate labeled compounds from their naturally occurring counterparts. musechem.comsymeres.commetsol.com

Role in Quantitative Analysis

One of the primary applications of stable isotope labeling is in quantitative analysis, particularly when coupled with mass spectrometry (MS). musechem.comsymeres.commetsol.comisotope.com Stable isotope-labeled compounds, such as Fenofibrate-d6, serve as ideal internal standards in chromatographic methods coupled with mass spectrometric detection, like LC-MS/MS. musechem.comsymeres.comphoenixpeptide.comacanthusresearch.com The addition of a known quantity of the labeled internal standard to a sample allows for accurate quantification of the unlabeled analyte, even in complex biological matrices. musechem.comsymeres.comisotope.comacanthusresearch.com This is because the labeled and unlabeled compounds behave almost identically during sample preparation and analysis, compensating for potential variations and matrix effects. musechem.comacanthusresearch.com This method is widely used in bioanalytical methods for pharmacokinetic and metabolism studies. symeres.comacanthusresearch.com

Applications in Metabolic Research

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and understanding the metabolic fate of drugs and other molecules within biological systems. acs.orgmusechem.comsymeres.commetsol.comisotope.comdrugbank.comcreative-proteomics.com By introducing a stable isotope-labeled compound into a biological system (e.g., cells, tissues, or organisms), researchers can track the incorporation of the labeled atoms into downstream metabolites. creative-proteomics.comfrontiersin.orgmdpi.com Analysis of the isotopic enrichment patterns in these metabolites, typically using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, provides insights into the biochemical transformations the parent compound undergoes and the pathways involved. acs.orgmusechem.comcreative-proteomics.comfrontiersin.orgmdpi.com This is crucial for understanding drug metabolism, identifying metabolites, and assessing potential drug-drug interactions. acs.orgsymeres.com Stable isotope tracing analysis in metabolic research allows for the investigation of metabolic fluxes and pathway discovery, providing a valuable read-out for biomedical research. creative-proteomics.comfrontiersin.orgmdpi.com

Utility in Pharmacokinetic Studies

Pharmacokinetic (PK) studies investigate how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. musechem.commetsol.com Stable isotope labeling plays a vital role in these studies by enabling precise tracking and quantification of the drug and its metabolites over time. musechem.comsymeres.commetsol.com Using a stable isotope-labeled version of the drug, such as this compound, researchers can simultaneously administer both the labeled and unlabeled compounds or use the labeled compound as a tracer. metsol.com This allows for accurate determination of pharmacokinetic parameters such as clearance rates, half-life, and bioavailability. musechem.comsymeres.commetsol.com The enhanced sensitivity and specificity offered by stable isotope-labeled internal standards in mass spectrometry-based bioanalysis are particularly beneficial for quantifying drugs and metabolites in complex biological samples from PK studies. musechem.comsymeres.commetsol.comphoenixpeptide.comacanthusresearch.com Deuterium (B1214612) labeling, specifically, has gained attention for its potential to influence the pharmacokinetic and metabolic profiles of drugs, which can be studied using labeled analogs. musechem.comsymeres.commedchemexpress.commedchemexpress.com

Fenofibrate (B1672516) as a Parent Compound: Therapeutic Context and Research Relevance

Fenofibrate is a well-established pharmaceutical compound belonging to the fibrate class. drugbank.comwikipedia.org It is primarily used to manage abnormal blood lipid levels, including high cholesterol and triglyceride levels. drugbank.comwikipedia.orgpatsnap.com Fenofibrate is considered a prodrug that is hydrolyzed in the body to its active metabolite, fenofibric acid. wikipedia.orgnih.govmims.com Its therapeutic relevance stems from its ability to modulate lipid metabolism, contributing to the management of conditions like primary hypercholesterolemia, mixed dyslipidemia, and severe hypertriglyceridemia. drugbank.comwikipedia.org Beyond its lipid-modifying effects, research has explored other potential benefits of fenofibrate, including its effects on diabetic retinopathy and non-alcoholic fatty liver disease (NAFLD). wikipedia.orgpatsnap.comresearchgate.netalzdiscovery.org The ongoing research into the broader pharmacological actions of fenofibrate highlights its continued relevance in academic and clinical investigations.

Pharmacological Actions and Mechanisms

The pharmacological actions of fenofibrate are primarily mediated through its interaction with nuclear receptors, particularly Peroxisome Proliferator-Activated Receptor Alpha (PPARα). isotope.comcreative-proteomics.comwikipedia.orgnih.govmims.comnih.govsilantes.comwikidata.org Upon conversion to fenofibric acid, the active metabolite binds to and activates PPARα. patsnap.commims.com This activation triggers a cascade of events that influence the expression of genes involved in lipid and lipoprotein metabolism. isotope.comdrugbank.comcreative-proteomics.comwikipedia.orgnih.govmims.comnih.govsilantes.comwikidata.org

Fenofibrate is a selective agonist of PPARα. symeres.commetsol.comisotope.comcreative-proteomics.commedchemexpress.comwikipedia.orgmims.comnih.govsilantes.comwikidata.orgmdpi.comnih.govaesnet.orgcaymanchem.com PPARα is a nuclear receptor that plays a critical role in regulating the transcription of genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation. isotope.comdrugbank.comcreative-proteomics.comwikipedia.orgmims.comresearchgate.netnih.govsilantes.comwikidata.org Activation of PPARα by fenofibric acid leads to several key effects:

Increased Lipolysis and Clearance of Triglyceride-Rich Particles: PPARα activation increases the activity of lipoprotein lipase (B570770) and reduces the production of apoprotein C-III, an inhibitor of lipoprotein lipase. wikipedia.orgmims.comnih.gov This promotes the breakdown of triglycerides and enhances the clearance of triglyceride-rich lipoproteins from the plasma. wikipedia.orgmims.comnih.gov

Modulation of Apolipoproteins: PPARα activation increases the expression of apolipoproteins A-I and A-II, which are major components of high-density lipoprotein (HDL). wikipedia.org It also reduces apolipoprotein B, a key component of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). wikipedia.org

Stimulation of Fatty Acid Oxidation: Activation of PPARα increases the transcription of genes involved in fatty acid oxidation in the liver. drugbank.compatsnap.comnih.govnih.gov This enhances the breakdown of fatty acids, reducing the availability of substrates for triglyceride synthesis. patsnap.com

Anti-inflammatory Effects: Fenofibrate, through PPARα activation, has demonstrated anti-inflammatory properties by reducing levels of inflammatory markers such as fibrinogen and C-reactive protein (CRP). patsnap.comarvojournals.orgmdpi.com

Inhibition of Cytochrome P450 Isoforms

Beyond its primary role as a PPARα agonist, fenofibrate and its active metabolite, fenofibric acid, have been shown to interact with cytochrome P450 (CYP) enzymes. medchemexpress.commedchemexpress.comfda.govservice.gov.ukmedchemexpress.com In vitro studies using human liver microsomes indicate that fenofibrate and fenofibric acid are not significant inhibitors of CYP3A4, CYP2D6, CYP2E1, or CYP1A2. fda.govservice.gov.uk However, they exhibit weak inhibition of CYP2C19 and CYP2A6, and mild-to-moderate inhibition of CYP2C9 at therapeutic concentrations. fda.govservice.gov.ukfrontiersin.org Specifically, in vitro inhibition studies showed that CYP2C9 enzyme activity was 81.7% and 78.8% of control in the presence of 20 µM fenofibrate and fenofibric acid, respectively. fda.gov At a higher concentration of 200 µM, the activity was reduced to 42.0% and 32.6% of control. fda.gov Fenofibrate has also been identified as a relatively potent inhibitor of CYP2B6 and CYP2C19, with reported IC50 values of 0.7 ± 0.2 μM and 0.2 ± 0.1 μM, respectively. medchemexpress.commedchemexpress.commedchemexpress.com Moderate inhibition has been observed for CYP2C8 (IC50 = 4.8 ± 1.7 μM) and CYP2C9 (IC50 = 9.7 μM). medchemexpress.commedchemexpress.commedchemexpress.com

Table 2: Inhibition of Cytochrome P450 Isoforms by Fenofibrate/Fenofibric Acid

CYP IsoformInhibition Level (in vitro)Reported IC50 (μM) (Fenofibrate)Reported IC50 (μM) (Fenofibric Acid)Source(s)
CYP3A4Not significant inhibitor142.1Not specified medchemexpress.commedchemexpress.comfda.govservice.gov.ukmedchemexpress.com
CYP2D6Not significant inhibitorNot specifiedNot specified fda.govservice.gov.uk
CYP2E1Not significant inhibitorNot specifiedNot specified fda.govservice.gov.uk
CYP1A2Not significant inhibitorNot specifiedNot specified fda.govservice.gov.uk
CYP2C19Weak inhibitor0.2 ± 0.1Not specified medchemexpress.commedchemexpress.comfda.govservice.gov.ukmedchemexpress.comfrontiersin.org
CYP2A6Weak inhibitorNot specifiedNot specified fda.govservice.gov.uk
CYP2C9Mild-to-moderate inhibitor9.7Not specified medchemexpress.commedchemexpress.comfda.govservice.gov.ukmedchemexpress.comfrontiersin.org
CYP2B6Relatively potent inhibitor0.7 ± 0.2Not specified medchemexpress.commedchemexpress.commedchemexpress.com
CYP2C8Moderate inhibitor4.8 ± 1.7Not specified medchemexpress.commedchemexpress.commedchemexpress.com
Anti-inflammatory and Anti-atherogenic Effects

Beyond its lipid-modifying effects, fenofibrate has demonstrated anti-inflammatory and anti-atherogenic properties, some of which are independent of its effects on lipid metabolism. nih.govf1000research.comnih.govoup.come-dmj.orgahajournals.orgijbcp.com Fenofibrate can attenuate inflammation by activating PPARα, which suppresses inflammatory pathways involving nuclear factor kappa-B (NF-κB). nih.govf1000research.com It has been shown to reduce the levels of C-reactive protein (CRP) and CRP-induced cytokines like MCP-1. nih.govoup.com In ApoE*3Leiden transgenic mice, fenofibrate treatment reduced the levels of pro-inflammatory chemokines such as MCP-1, intercellular cell adhesion molecule 1 (ICAM-1), and granulocyte-macrophage colony-stimulating factor (GM-CSF), suggesting an inhibition of monocyte/macrophage adhesion, recruitment, and maturation. nih.gov Fenofibrate also downregulates the expression of CD40 and CD40L, which are involved in inflammatory responses in atherosclerosis. nih.gov Furthermore, it can inhibit vascular smooth vessel proliferation and decrease the secretion of chemokines like Interleukin-6 (IL-6). f1000research.comoup.comf1000research.com Studies in rats have shown that oral fenofibrate exhibits significant anti-inflammatory activity comparable to aspirin (B1665792) in both acute and sub-acute inflammation models. ijbcp.com

Fenofibrate's anti-atherogenic effects are linked to both its lipid-lowering and anti-inflammatory actions. e-dmj.orgahajournals.org By improving the lipid profile, particularly reducing triglycerides and increasing HDL-C, it contributes to reducing atherosclerotic risk. e-dmj.orge-dmj.orgnih.govwikipedia.org Additionally, its anti-inflammatory properties directly impact the progression of atherosclerosis by reducing inflammation in vascular tissues. nih.govahajournals.org In ApoE*3-Leiden mice, fenofibrate reduced atherosclerosis beyond its cholesterol-lowering effects, involving mechanisms such as reduced vascular and systemic inflammation and increased macrophage cholesterol efflux. ahajournals.org Studies have shown that fenofibrate can reduce vascular cell adhesion molecule (VCAM) and monocyte chemoattractant protein-1 (MCP-1), contributing to anti-atherogenic effects. e-dmj.org

Research into Broader Therapeutic Applications of Fenofibrate

Research has explored the potential of fenofibrate in treating conditions beyond dyslipidemia, leveraging its PPARα-mediated effects and other mechanisms. fda.govnih.govf1000research.comnih.govaao.orgmedscape.comelsevier.essenescence.info

Diabetic Retinopathy and Macular Edema Studies

Fenofibrate has shown promise in slowing the progression of diabetic retinopathy (DR) and reducing the risk of diabetic macular edema (DME). nih.govf1000research.comaao.orgelsevier.essigmaaldrich.comracgp.org.auophthalmologybreakingnews.combmj.com The Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) study reported that fenofibrate treatment led to a statistically significant relative risk reduction in the need for laser treatment for maculopathy and proliferative retinopathy in patients with type 2 diabetes. racgp.org.aubmj.com Specifically, there was a 37% relative reduction in the need for laser treatment (P = 0.0003) compared to placebo. racgp.org.au The Action to Control Cardiovascular Risk in Diabetes (ACCORD) Eye Study also demonstrated that fenofibrate, in combination with statin therapy, reduced the progression of DR lesions by 40% compared to statin therapy alone. racgp.org.aubmj.com More recently, the multicenter LENS trial involving over 1100 participants with type 1 or type 2 diabetes and mild to moderate DR or maculopathy showed that fenofibrate led to a 27% reduction in the progression of, or treatment for, diabetic retinopathy or maculopathy over a median of four years. aao.orgmedscape.comophthalmologybreakingnews.com Macular edema occurred in 3.8% of the fenofibrate group versus 7.5% in the placebo group in the LENS trial (HR, 0.50). medscape.com

Table 3: Fenofibrate Effects in Diabetic Retinopathy Studies

StudyPatient PopulationOutcome MeasuredFenofibrate Effect (vs. Control/Placebo)Statistical SignificanceSource(s)
FIELDType 2 DiabetesNeed for laser treatment for maculopathy and proliferative retinopathy37% relative risk reductionP = 0.0003 racgp.org.aubmj.com
ACCORD-EyeType 2 Diabetes (with statin)Progression of diabetic retinopathy lesions40% reduction in progressionStatistically significant racgp.org.aubmj.com
LENSType 1 & 2 Diabetes, mild-moderate DR/maculopathyProgression of, or treatment for, diabetic retinopathy or maculopathy27% reductionP = 0.006 aao.orgmedscape.comophthalmologybreakingnews.com
LENSType 1 & 2 Diabetes, mild-moderate DR/maculopathyOccurrence of macular edemaReduced (3.8% vs 7.5%)Significant medscape.com
LENSType 1 & 2 Diabetes, mild-moderate DR/maculopathyReferral for treatment (laser/injection/vitrectomy)18.6% vs 25.9%HR, 0.66 medscape.com
Non-alcoholic Fatty Liver Disease (NAFLD) and Glycogen (B147801) Storage Diseases

Fenofibrate has been investigated for its potential benefits in Non-alcoholic Fatty Liver Disease (NAFLD) and Glycogen Storage Diseases (GSDs), particularly GSD type Ia. mdpi.comfda.govnih.govsenescence.infosigmaaldrich.comresearchgate.netresearchgate.netnih.gove-dmj.orgteikyomedicaljournal.comnih.govoup.com Animal studies suggest a protective role of fenofibrate against NAFLD by preventing high-fat diet-induced hepatic triglyceride accumulation and reversing histological findings like hepatic steatosis, necroinflammation, and collagen deposition. nih.gove-dmj.org These benefits are associated with its lipid-lowering and anti-inflammatory properties, as well as enhancing hepatic fatty acid oxidation. nih.gove-dmj.org Experimental studies have shown that fenofibrate can limit liver steatosis associated with high-fat diet, type 2 diabetes mellitus, and obesity-related insulin (B600854) resistance. nih.gov While large clinical trials on fenofibrate specifically for NAFLD are limited, a pilot study in 16 patients with biopsy-confirmed NAFLD treated with fenofibrate (200 mg/d) for 48 weeks showed significant improvement in serum lipid profile and insulin sensitivity, along with reduced alkaline phosphatase and γGT activities. mdpi.comnih.gov

In the context of Glycogen Storage Disease type Ia (GSD Ia), a condition characterized by the over-accumulation of hepatic glycogen and triglycerides, studies in G6pc -/- mice (a model for neonatal GSD Ia) have shown that fenofibrate administration rapidly decreases elevated hepatic and renal triglyceride and hepatic glycogen levels. sigmaaldrich.comresearchgate.netnih.govnih.govoup.com Fenofibrate also induced autophagy and promoted β-oxidation of fatty acids and stimulated gene expression of acyl-CoA dehydrogenases in the liver of these mice. sigmaaldrich.comresearchgate.netnih.govnih.govoup.com These findings suggest that fenofibrate could be a potential therapeutic option for managing the metabolic complications in GSD Ia. sigmaaldrich.comresearchgate.netnih.gov

Anti-tumor Research

Research indicates that fenofibrate may possess anti-tumor properties and its effects have been investigated in various cancer types. f1000research.comf1000research.comnih.govelsevier.esijbs.comdovepress.com The proposed mechanisms involved in fenofibrate's anti-cancer activity are diverse and can be both PPARα-dependent and independent. f1000research.comf1000research.comnih.gov A key mechanism is anti-angiogenesis through the down-regulation of Vascular Endothelial Growth Factor (VEGF), Vascular Endothelial Growth Factor Receptor (VEGFR), and Hypoxia Inducible factor-1α (HIF-1α), as well as the inhibition of endothelial cell migration and the up-regulation of endostatin (B67465) and thrombospondin-1. f1000research.comf1000research.com Fenofibrate can also induce apoptosis and cell cycle arrest in various cancer cell lines. f1000research.comf1000research.comnih.govdovepress.com For example, in endometrial cancer cells, fenofibrate administration resulted in G1/S phase arrest and decreased Cyclin D1 expression. f1000research.comnih.gov In hepatocellular malignancies, fenofibrate has been shown to induce G1 phase arrest and attenuate Akt activation. nih.gov Studies on oral squamous cell carcinomas suggest that fenofibrate can inhibit carcinogenesis, partly by down-regulating cyclooxygenase-2 and epidermal growth factor receptor expression. nih.gov Fenofibrate has also been reported to suppress tumor growth by reprogramming metabolic processes, such as decreasing oxygen consumption rate and altering the expression of enzymes involved in the Warburg effect. ijbs.com Research also suggests fenofibrate may enhance chemosensitivity in certain cancer cells, such as human breast cancer cells. dovepress.com

Table 4: Examples of Fenofibrate's Anti-tumor Effects and Mechanisms

Cancer TypeObserved EffectProposed Mechanism(s)Source(s)
Prostatic malignanciesMitigating tumor progression, inhibiting growthNegative impact on intercellular coupling via gap junctions, attenuated cancer cell motility. nih.gov
Endometrial malignanciesInhibition of growth, accentuated apoptosisG1/S phase arrest, decreased Cyclin D1 expression. f1000research.comnih.gov
Hepatocellular malignanciesInhibition of tumor growthG1 phase arrest, attenuation of Akt activation, up-regulation of "C-terminal modulator" protein and p27 levels. nih.gov
Oral squamous cell carcinomasInhibiting carcinogenesis, suppressing tumor growthDown-regulation of cyclooxygenase-2 and epidermal growth factor receptor expression, reprogramming metabolic processes. nih.govijbs.com
Glioblastoma multiformeInhibition of cell proliferation, elevated apoptosisAttenuation of insulin-like growth factor-I (IGF-I) dependent phosphorylation of kinases involved in cell growth. elsevier.es
Breast cancer cellsEnhanced chemosensitivityInhibition of Mcl-1 and Bcl-xl, increased Bok and Bax protein levels. dovepress.com
Peripheral Neuropathy Prevention

Research has explored the potential effects of fenofibrate on peripheral neuropathy, particularly in the context of diabetic complications. Diabetic peripheral neuropathy (DPN) is a significant complication of diabetes mellitus that can lead to reduced quality of life and increased risk of complications such as foot ulcers and amputations dia-endojournals.ruahajournals.orgnih.gov.

Specific research findings from the FIELD study include:

An observed reduction in new neuropathy cases in the fenofibrate group compared to the placebo group. ahajournals.orgdiabetesfeetaustralia.org

A significantly greater rate of reversal of baseline neuropathy among patients receiving fenofibrate treatment. ahajournals.orgdiabetesfeetaustralia.org

Data from the FIELD study indicated that by the end of the study, the prevalence of neuropathy had increased in the placebo group, while it was lower in the group receiving fenofibrate ahajournals.orgdiabetesfeetaustralia.org. This reflected an 18% reduction in new neuropathy and a significantly greater reversal of baseline neuropathy with fenofibrate treatment. ahajournals.org

Beyond clinical trials, preclinical studies in animal models have also explored the mechanisms by which fenofibrate might exert effects on peripheral neuropathy. For instance, research in db/db mice, a model for diabetes, suggested that fenofibrate treatment ameliorated neural and endothelial damage by activating specific molecular pathways, such as the PPARα-AMPK-PGC-1α-eNOS pathway nih.gov. These findings suggest a potential protective effect of fenofibrate on endothelial cells and neural survival in the context of DPN nih.gov.

Further research has investigated fenofibrate's effects on specific types of diabetic neuropathy, such as diabetic corneal neuropathy. A study indicated that oral fenofibrate could improve ocular integrity and stimulate corneal nerve regeneration in patients with type 2 diabetes and diabetic corneal neuropathy. diabetesjournals.org This research also suggested that fenofibrate influenced neuroprotection, anti-inflammation, and anticoagulation pathways. diabetesjournals.org Improvements in corneal nerve fiber density and width were observed after fenofibrate treatment, indicating nerve regeneration and reduced nerve edema. diabetesjournals.org

While the exact mechanisms by which fenofibrate influences peripheral neuropathy are still under investigation, the research findings suggest a potential role for this compound in mitigating nerve damage, particularly in the context of diabetes. ahajournals.orgdiabetesfeetaustralia.orgnih.gov

Research Findings on Fenofibrate and Peripheral Neuropathy

Study/ContextKey Finding
FIELD Study (Type 2 Diabetes Patients) ahajournals.orgdiabetesfeetaustralia.orgReduced overall neuropathy and increased reversal of pre-existing neuropathy.
db/db Mice Model nih.govAmeliorated neural and endothelial damage via specific pathways.
Diabetic Corneal Neuropathy Study diabetesjournals.orgImproved ocular integrity and stimulated corneal nerve regeneration.

Analytical Methodologies Utilizing Fenofibrate D6

Development and Validation of Bioanalytical Methods

Validated bioanalytical methods are essential for accurate drug quantification in biological samples. Fenofibrate-d6 is frequently incorporated into these methods, particularly those utilizing mass spectrometry, to improve the reliability of the results. veeprho.commendeley.comresearchgate.net Method validation typically involves assessing parameters such as linearity, accuracy, precision, and recovery. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is a widely used technique for the quantification of fenofibrate (B1672516) and fenofibric acid, and this compound is commonly used as an internal standard in these applications. veeprho.commendeley.comresearchgate.netwikipedia.orgguidechem.comaxios-research.comsynzeal.comsemanticscholar.orgnih.govsielc.com This technique offers sensitivity and selectivity for the analysis of these compounds in complex biological matrices. mendeley.comresearchgate.netresearchgate.net

Quantification of Fenofibrate and Fenofibric Acid

LC-MS/MS methods are developed and validated for the precise quantification of fenofibric acid, the pharmacologically active metabolite of fenofibrate, in human plasma. mendeley.comresearchgate.netresearchgate.netaxios-research.comsynzeal.comsemanticscholar.orgnih.govsielc.com These methods often involve sample preparation steps like solid phase extraction (SPE) or liquid-liquid extraction to isolate the analytes from the matrix. researchgate.netresearchgate.net

Use as an Internal Standard

This compound (or fenofibric acid-d6) is commonly used as an internal standard in LC-MS/MS methods for quantifying fenofibrate and fenofibric acid. mendeley.comresearchgate.netwikipedia.orgguidechem.comsynzeal.comsemanticscholar.orgnih.govsielc.com The use of a stable isotope-labeled internal standard like this compound helps to compensate for variations that can occur during sample preparation, matrix effects, and instrument variability, thereby improving the accuracy and reproducibility of the quantification. veeprho.com

Specific Chromatographic Conditions and Parameters

Specific chromatographic conditions are employed in LC-MS/MS methods for the analysis of fenofibric acid and its internal standard, fenofibric acid-d6. These conditions are optimized to achieve adequate separation and signal intensity.

Here are some examples of chromatographic conditions reported in the literature:

Column TypeDimensionsMobile Phase CompositionFlow RateDetection ModeMass Transitions (m/z) Fenofibric AcidMass Transitions (m/z) Fenofibric Acid-d6Reference
Discovery C184.6 × 50 mm, 5 µm0.2% formic acid solution/acetonitrile (B52724) (35:65, v/v)Not specifiedMRM (Negative)317.1 / 230.9322.9 / 230.8 researchgate.netrsc.org
ACE column4.6 mm ID, 50 mm, 5 µmWater:methanol:formic acid (35:65:0.1, v/v/v)1 mL/minLC-UVNot applicableNot applicable researchgate.net
ACE column2.1 mm ID, 50 mm, 5 µmWater:methanol:formic acid (35:65:0.1, v/v/v)1 mL/minLC-MS/MS317 → 213 (using diclofenac (B195802) acid IS)Not applicable researchgate.net
Discovery C182.1 × 50 mm, 5 µmNot specified (Isocratic)Not specifiedESI MS/MS (Negative)317 → 213 (using diclofenac acid IS)Not applicable researchgate.net
Atlantis dC18 column2.1 mm i.d. × 50 mm, 3.0 µmAcetonitrile, deionized water, and acetic acid (65:35:0.1, v/v/v)0.2 mL/minMRM (Negative)317.0 → 231.0323.0 → 231.0 semanticscholar.org

Note: Some entries in the table use fenofibric acid-d6 as the internal standard, which is the deuterated form of the active metabolite.

The mass transitions (m/z) for fenofibric acid are typically observed around 317.1 / 230.9 or 317.0 → 231.0 in negative ion mode, while for fenofibric acid-d6, they are around 322.9 / 230.8 or 323.0 → 231.0. researchgate.netresearchgate.netsemanticscholar.orgresearchgate.netrsc.org

Minimization of Acyl Glucuronide Back-conversion

Fenofibric acid can form an acyl glucuronide metabolite, which can be unstable and convert back to fenofibric acid, potentially affecting accurate quantification. researchgate.netresearchgate.netrsc.orgnih.gov To minimize this back-conversion during sample processing, techniques such as keeping samples in an ice-cold water bath under low light conditions are employed. researchgate.netresearchgate.netrsc.org This helps to maintain the integrity of the sample and ensure accurate measurement of fenofibric acid.

Other Chromatographic Techniques (e.g., HPLC)

While LC-MS/MS is prevalent, other chromatographic techniques like High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, have also been used for the analysis of fenofibrate and fenofibric acid. researchgate.netsielc.comresearchgate.netresearchgate.netiajps.com These methods involve different stationary phases and mobile phases optimized for chromatographic separation and detection at specific wavelengths, such as 286 nm or 287 nm. sielc.comresearchgate.netiajps.com Some HPLC methods have been developed for the estimation of fenofibrate in pharmaceutical formulations and biological fluids. researchgate.netresearchgate.netiajps.com

Sample Preparation Techniques

Effective sample preparation is crucial for the accurate quantification of analytes in biological matrices, as it aims to isolate the analyte and internal standard from interfering matrix components waters.comphenomenex.comlcms.cz. Several techniques are employed, including Solid Phase Extraction (SPE) and Protein Precipitation waters.comphenomenex.comlcms.cz.

Solid Phase Extraction (SPE) is a widely used technique for sample preparation that offers improved recovery and cleaner extracts compared to simpler methods like protein precipitation researchgate.netphenomenex.com. SPE involves the partitioning of analytes between a liquid sample and a solid stationary phase, allowing for the selective retention and elution of the target compounds while washing away matrix interferences waters.comphenomenex.com.

For the analysis of fenofibric acid in human plasma, SPE using polymer-based, hydrophilic-lipophilic balanced cartridges has been successfully employed researchgate.net. This type of sorbent is effective for extracting compounds with a range of polarities. SPE provides cleaner samples, which is particularly important for sensitive detection techniques like LC-MS/MS researchgate.net.

Protein Precipitation (PP) is a simple and rapid sample preparation technique that involves the addition of an organic solvent or acid to a biological sample (like plasma) to denature and precipitate proteins waters.comphenomenex.comlcms.cz. The supernatant, containing the analyte and internal standard, is then separated from the precipitated proteins by centrifugation or filtration phenomenex.comlcms.cz.

While protein precipitation is a straightforward approach, it can result in a supernatant that still contains other matrix components, such as lipids and salts, which can cause matrix effects and potentially foul the analytical system waters.comlcms.cz. However, it can be a useful initial step or employed in conjunction with other cleanup techniques. Some methods for fenofibrate or its metabolites have utilized protein precipitation researchgate.netnih.gov. For example, gemfibrozil (B1671426) (another fibric acid derivative) was extracted from plasma using acetonitrile protein precipitation nih.gov.

Pharmacokinetic and Metabolic Research with Deuterated Fenofibrate

Impact of Deuterium (B1214612) Substitution on Pharmacokinetics

Deuterium substitution can potentially affect the pharmacokinetic and metabolic profiles of drugs. medchemexpress.commedchemexpress.comchemsrc.com While the chemical properties of Fenofibrate-d6 are very similar to unlabeled fenofibrate (B1672516), the presence of deuterium atoms can influence bond strength and reaction rates, potentially altering how the molecule is processed in the body. chembk.com This makes deuterated analogs valuable tools for studying metabolic pathways and potential kinetic isotope effects.

Investigating Fenofibrate and Fenofibric Acid Disposition

Fenofibrate is a prodrug that is rapidly converted to its active metabolite, fenofibric acid, after oral administration. researchgate.net Research using labeled compounds like this compound helps to track the disposition of both the parent drug and its active form within biological systems. veeprho.comchembk.com

Absorption and Bioavailability Studies

Studies investigating the absorption and bioavailability of fenofibrate and fenofibric acid have highlighted differences in their characteristics. Fenofibric acid is reported to be well absorbed throughout the gastrointestinal (GI) tract and demonstrates greater bioavailability compared to fenofibrate in all tested GI regions. nih.gov For instance, in a study comparing the absolute bioavailability in different GI segments, fenofibric acid showed bioavailability ranging from approximately 78% in the colon to 88% in the proximal small bowel, while fenofibrate ranged from approximately 22% in the colon to 73% in the proximal small bowel. nih.gov The absorption of fenofibrate is known to be influenced by food, with increased absorption in the fed state due to higher concentrations of bile salts and lipid digestion products. researchgate.net

Elimination Pathways and Excretion

After absorption, fenofibrate is primarily excreted in the urine in the form of metabolites, predominantly fenofibric acid and its glucuronide conjugate. unilab.com.ph Approximately 60-88% of a fenofibrate dose is eliminated in the urine, while about 5-25% is eliminated in the feces. unilab.com.phdrugbank.com In the urine, 70-75% of the recovered dose is in the form of fenofibryl glucuronide and 16% as fenofibric acid. drugbank.com

Half-life Determination

Fenofibric acid, the active metabolite, has an elimination half-life of approximately 20 to 23 hours in healthy subjects, allowing for once-daily administration. unilab.com.phdrugbank.comnih.gov In cases of severe renal failure, the half-life can be significantly prolonged, reaching up to 143 hours, leading to the accumulation of fenofibric acid in plasma. unilab.com.phdrugbank.com

Metabolic Profiling and Pathway Elucidation

Metabolic profiling studies utilize techniques like mass spectrometry to identify and quantify metabolites, providing insights into how a drug is transformed within the body. chembk.comnih.gov Deuterated standards like this compound and Fenofibric acid-d6 are invaluable in these studies for accurate quantification and tracking of metabolic pathways. veeprho.commedchemexpress.comcaymanchem.combioscience.co.ukpharmaffiliates.com

Identification of Fenofibric Acid as the Active Metabolite

Research has clearly established fenofibric acid as the active metabolite of fenofibrate. medchemexpress.comresearchgate.netnih.govnih.govfishersci.casenescence.infomedchemexpress.cnuantwerpen.be Fenofibrate itself is a prodrug that undergoes rapid hydrolysis of its ester bond after oral administration to form fenofibric acid. researchgate.netunilab.com.ph Fenofibric acid is responsible for the pharmacological effects of fenofibrate, primarily by activating peroxisome proliferator-activated receptor alpha (PPARα). medchemexpress.commedchemexpress.comchemsrc.comcaymanchem.comresearchgate.netnih.govnih.govmedchemexpress.com

Glucuronidation Processes

Glucuronidation represents a primary metabolic pathway for fenofibric acid, the pharmacologically active metabolite of fenofibrate nih.govresearchgate.net. This Phase II metabolic process involves the conjugation of fenofibric acid with glucuronic acid, leading to the formation of fenofibric acid glucuronide nih.govdrugbank.com. The enzyme primarily responsible for the glucuronidation of fenofibrate metabolites is UGT1A9 drugbank.com.

Research indicates that both fenofibric acid and its reduced form can undergo glucuronidation drugbank.com. Following administration, a substantial portion of the fenofibrate dose is excreted in the urine in the form of fenofibryl glucuronide drugbank.com.

Studies investigating the effects of fenofibrate on metabolic processes have also shed light on glucuronidation. For instance, research in patients with cholestatic liver diseases demonstrated that adjunct fenofibrate therapy led to a significant increase in serum bile acid glucuronides nih.govnih.gov. This effect is mediated through the activation of peroxisome proliferator-activated receptor alpha (PPARα), suggesting that fenofibrate can up-regulate bile acid glucuronidation as a mechanism to reduce the toxicity of accumulating bile acids nih.govnih.gov. The use of deuterated standards, such as fenofibric acid-d6 and fenofibric acid acyl-β-D-glucuronide, is integral to the analytical methods employed to measure these metabolites accurately in biological samples like plasma, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays .

Role of Carbonyl Reduction in Metabolism

Beyond glucuronidation, fenofibric acid is also subject to carbonyl reduction . This metabolic transformation results in the formation of a pharmacologically active metabolite known as reduced fenofibric acid . The reduction specifically targets the ketone group present in the benzophenone (B1666685) moiety of fenofibric acid, converting it to a corresponding alcohol researchgate.netscirp.orgscirp.orgsemanticscholar.org.

Studies on Fatty Acid Oxidation Pathways

Fenofibrate is a well-established agonist of peroxisome proliferator-activated receptor alpha (PPARα) guidetopharmacology.orgoup.comnih.govfrontiersin.orgcaymanchem.commedchemexpress.com. Activation of PPARα is a key mechanism by which fenofibrate exerts its lipid-lowering effects, primarily by increasing lipolysis and enhancing the elimination of triglyceride-rich particles from plasma guidetopharmacology.org. A significant consequence of PPARα activation by fenofibrate is the promotion of fatty acid β-oxidation, particularly within the liver oup.comnih.govnih.govnih.gov.

Research has demonstrated that fenofibrate treatment stimulates the expression of genes involved in various aspects of fatty acid metabolism, including fatty acid transport, ketogenesis, and both peroxisomal and mitochondrial β-oxidation oup.comnih.gov. Specific enzymes involved in these pathways, such as acyl-CoA dehydrogenases (e.g., Acadm, Acadl, and Acadvl), show increased expression following fenofibrate administration oup.comnih.gov. Furthermore, studies in animal models have shown that fenofibrate treatment leads to increased activities of mitochondrial enzymes like palmitoyl-CoA dehydrogenase and carnitine acyltransferases, which are crucial for mitochondrial fatty acid uptake and oxidation nih.gov.

Drug Interaction Studies Involving Fenofibrate and Fenofibrate D6

Pharmacokinetic Drug-Drug Interactions

Fenofibrate (B1672516) and its active metabolite, fenofibric acid, are known to participate in pharmacokinetic drug interactions through various mechanisms, including effects on drug metabolism and protein binding. Fenofibric acid is primarily eliminated by the kidneys. medcentral.comwikipedia.org

Interactions with Statins

The co-administration of fenofibrate with statins (HMG-CoA reductase inhibitors) is a notable interaction due to their frequent use in combination therapy for mixed dyslipidemia. While this combination can be effective in improving lipid profiles, it is associated with an increased risk of musculoskeletal toxicity, including myopathy and rhabdomyolysis. droracle.aidroracle.ainih.gov

Studies suggest that the risk of myopathy is higher with some fibrates, like gemfibrozil (B1671426), compared to fenofibrate when combined with statins. nih.gov This difference may be attributed to gemfibrozil's inhibition of statin glucuronidation, a metabolic pathway for statins, leading to increased plasma concentrations of the statin. nih.gov Fenofibrate, in contrast, does not appear to significantly inhibit statin glucuronidation. nih.govnih.gov

Pharmacokinetic studies investigating the co-administration of fenofibrate with various statins have generally shown only slight alterations in the pharmacokinetics of fenofibric acid. For example, concomitant use with atorvastatin, fluvastatin, pravastatin, rosuvastatin, and simvastatin (B1681759) resulted in small decreases in peak plasma concentrations and systemic exposure of fenofibric acid. medcentral.com

Some studies have investigated the effect of fenofibrate on statin pharmacokinetics. Repeated administration of fenofibrate has been shown to reduce the area under the curve (AUC) of simvastatin acid, an active metabolite of simvastatin, although the clinical significance of this is not always considered substantial when LDL-C is controlled. europa.eu

The mechanism behind the increased risk of myopathy with the combination is not fully understood but is thought to involve altered statin catabolism and potentially a pharmacodynamic interaction, as fibrates alone have also been associated with myopathy. nih.govdrugs.com

Interactions with Other Drug Classes (e.g., Sulfonylureas, Immunosuppressants, Warfarin)

Fenofibrate can interact with several other classes of medications.

Sulfonylureas: Concomitant therapy with fenofibrate and sulfonylureas, a class of antidiabetic medications, has been associated with an increased risk of severe hypoglycemia. healthline.comnih.gov This interaction may be due to fibrates enhancing insulin (B600854) sensitivity or increasing plasma concentrations of sulfonylureas by displacing them from protein binding sites or inhibiting their metabolism. drugs.com

Immunosuppressants: The use of fenofibrate with nephrotoxic immunosuppressants like cyclosporine and tacrolimus (B1663567) may lead to a deterioration of renal function. medcentral.comwikipedia.orghealthline.comrxlist.com This is particularly relevant as fenofibric acid is primarily excreted by the kidneys, and impaired renal function can increase fenofibric acid exposure. medcentral.comfda.gov

Warfarin (B611796): Fenofibrate can potentiate the anticoagulant effects of coumarin (B35378) anticoagulants such as warfarin, increasing the risk of bleeding. medcentral.comwikipedia.orgrxlist.comnih.govtg.org.audrugs.commjpharm.orgnice.org.uk The proposed mechanisms for this interaction include displacement of warfarin from plasma protein binding sites and inhibition of CYP2C9, an enzyme responsible for warfarin metabolism. nih.govtg.org.audrugs.com Close monitoring of the International Normalized Ratio (INR) is recommended when these drugs are used concurrently, and warfarin dosage adjustments may be necessary. rxlist.comtg.org.audrugs.commjpharm.orgnice.org.uk

Impact on Endogenous Biomarkers and Metabolites

Beyond direct drug-drug interactions, fenofibrate therapy can also influence the levels of certain endogenous biomarkers and metabolites.

Homocysteine Levels

Fenofibrate treatment is known to cause an elevation in plasma homocysteine levels. nih.govtandfonline.comnih.govtandfonline.com This increase is typically observed within the first few weeks of treatment and persists with continued therapy, being reversible upon discontinuation. nih.gov The magnitude of the increase is commonly in the range of 40-50%. tandfonline.com

The exact mechanism underlying fenofibrate-induced hyperhomocysteinaemia is not fully elucidated. nih.govnih.gov While deterioration of vitamin status (specifically B vitamins like folate and B12, which are involved in homocysteine metabolism) does not appear to be the primary cause, impairment of renal function or changes in creatine (B1669601) metabolism are considered probable mechanisms. nih.govnih.govtandfonline.com Although elevated homocysteine levels have been associated with an increased risk of cardiovascular events in epidemiological studies, the clinical significance of fenofibrate-induced homocysteine elevation and whether it counteracts the cardiovascular benefits of fenofibrate remains a subject of discussion and further research. nih.govnih.govtandfonline.com Supplementation with folic acid and vitamin B12 has been shown to reduce the homocysteine increase associated with fenofibrate. nih.govtandfonline.comtandfonline.com

C-reactive Protein and Inflammatory Markers

Fenofibrate has demonstrated effects on inflammatory markers, including C-reactive protein (CRP). Studies have shown that fenofibrate therapy can lead to reductions in CRP levels. nih.govtandfonline.comrxlist.com This effect is considered one of the pleiotropic effects of fibrates, contributing to their potential cardiovascular benefits beyond lipid modification by reducing inflammation at both vascular and systemic levels. nih.gov

Acylcarnitine Profiles

Studies investigating the metabolic effects of fenofibrate have often included analysis of acylcarnitine profiles, as these compounds are key intermediates in fatty acid metabolism, a pathway significantly influenced by fenofibrate's activation of PPARα. Acylcarnitines are esters of carnitine and fatty acids, and their levels can indicate changes in fatty acid oxidation and mitochondrial function.

Research has demonstrated that fenofibrate administration can normalize hepatic and plasma acylcarnitine levels in certain metabolic disorder models. For instance, in a neonatal mouse model of glycogen (B147801) storage disease type Ia (GSD Ia), fenofibrate treatment significantly decreased excessive triglyceride and glycogen accumulation in the liver and normalized hepatic and plasma acylcarnitines that were significantly increased in the untreated model. lipidmaps.org This normalization of acylcarnitines was associated with the induction of autophagy and promotion of β-oxidation of fatty acids, along with stimulated gene expression of acyl-CoA dehydrogenases in the liver. lipidmaps.orginvivochem.cn

Another study investigating the effects of fenofibrate in patients with hypertriglyceridemia and nonalcoholic fatty liver disease observed that fenofibrate treatment increased plasma acetylcarnitine and butyrylcarnitine (B1668139) levels compared to omega-3 carboxylic acids. ctdbase.org

While these studies provide valuable insights into the impact of fenofibrate on acylcarnitine profiles, specific drug interaction studies focusing solely on Fenofibrate-d6 and its distinct effects on acylcarnitine profiles compared to non-labeled fenofibrate were not found in the available literature. This compound, a stable isotope-labeled analog of fenofibrate, is primarily utilized in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), often serving as an internal standard for the accurate quantification of fenofibrate and its metabolites in biological matrices during pharmacokinetic and metabolic studies. invivochem.cn

In metabolic research involving acylcarnitines, stable isotope-labeled compounds, such as carnitine-d9 or specific deuterated acylcarnitines like propionyl-L-carnitine-(N-methyl-d3) HCl (d3-C3), L-glutarylcarnitine-d6 chloride (d6-C5-DC), or isobutyrylcarnitine-d6 (IBC-d6), are commonly employed as internal standards or tracers to enable precise measurement and tracking of acylcarnitine species. lipidmaps.org These labeled compounds aid in the accurate quantification of endogenous acylcarnitines and the study of their metabolic pathways. However, the available information does not detail drug interaction studies where this compound itself was administered to investigate its specific, potentially altered, effects on acylcarnitine profiles compared to the non-labeled fenofibrate.

Detailed data tables comparing the effects of this compound versus non-labeled fenofibrate on various acylcarnitine species in drug interaction study settings would typically be presented here if such research findings were available.

Advanced Research Applications and Future Directions for Fenofibrate D6

Investigation of Deuterated Analogs in Drug Development

Deuterated analogs like Fenofibrate-d6 are integral to modern drug development processes. The strategic replacement of hydrogen atoms with deuterium (B1214612) can influence a drug's pharmacokinetic and pharmacodynamic properties due to the kinetic isotope effect (KIE). acs.org This effect can lead to enhanced metabolic stability, potentially allowing for lower doses or altered dosing frequencies. acs.org

Beyond modifying pharmacological profiles, deuterated compounds are crucial for elucidating the metabolism of small molecule drugs. acs.org By using a deuterated version alongside the non-deuterated parent compound, researchers can track the metabolic fate of the drug and its metabolites more effectively using mass spectrometry. acs.orgresearchgate.net This is particularly useful in absorption, distribution, metabolism, and excretion (ADME) studies, providing critical insights into how a drug is processed by the body and its potential toxicity. researchgate.netacs.org Fenofibrate (B1672516) itself, for instance, is rapidly hydrolyzed to its active metabolite, fenofibric acid. nih.gov Studying the deuterated forms can help in understanding the kinetics of this hydrolysis and the subsequent metabolic pathways of fenofibrate and fenofibric acid.

Furthermore, deuterated analogs serve as essential internal standards in quantitative mass spectrometry. acs.orgresearchgate.net The distinct mass of this compound allows for accurate quantification of fenofibrate or its metabolites in biological samples, compensating for variations in sample preparation and instrument performance. This is a fundamental aspect of developing robust and reliable analytical methods for drug quantification in research settings.

Recent advancements in synthetic methodologies, such as palladium-catalyzed late-stage C-H deuteration, have made it more feasible to incorporate deuterium into complex pharmaceutical structures like fenofibrate. researchgate.netacs.org These methods allow for high degrees of deuterium incorporation and exhibit functional group tolerance, facilitating the synthesis of deuterated analogs for research purposes. researchgate.netacs.org Studies have shown that fenofibrate can be efficiently deuterated using such techniques, with varying degrees of deuteration depending on the reaction conditions and the specific arene moieties within the molecule. researchgate.netacs.org

Clinical Research and Therapeutic Drug Monitoring

In clinical research, this compound is primarily utilized as an internal standard in bioanalytical methods for quantifying fenofibrate and its active metabolite, fenofibric acid, in biological matrices such as plasma or urine. le.ac.uk Accurate quantification is vital for pharmacokinetic studies in clinical trials, helping researchers understand drug exposure in human subjects.

Therapeutic Drug Monitoring (TDM) involves measuring drug concentrations in patients to optimize therapy. While the search results primarily discuss the use of LC-MS/MS for quantifying medications in the context of adherence testing and TDM in general, this compound's role here would be as the internal standard in the LC-MS/MS methods used for quantifying fenofibrate or fenofibric acid in patient samples. le.ac.uk This ensures the accuracy and reliability of the concentration measurements, which are then used to inform dosing decisions and assess patient adherence. le.ac.uk

The development of fast and ultrafast LC-MS/MS quantitative assays highlights the increasing need for efficient and high-throughput methods in clinical analysis, where deuterated internal standards like this compound are indispensable for accurate quantification. le.ac.uk

Novel Formulations and Delivery Systems Research

Research into novel formulations and delivery systems for fenofibrate aims to address challenges such as its poor aqueous solubility and limited bioavailability. nih.gov this compound can be used in the development and evaluation of these advanced delivery systems, serving as a traceable form of the drug to study its release, dissolution, and permeation characteristics from different formulations.

Enhanced Solubility and Bioavailability Approaches

Strategies to enhance the solubility and bioavailability of fenofibrate include the development of microemulsions and self-nanoemulsifying drug delivery systems (SNEDDS). nih.gov These systems can improve the oral absorption of hydrophobic drugs by various mechanisms, including stimulating gastrointestinal secretions, increasing transit time, stimulating lymphatic transport, and enhancing intestinal membrane permeability. nih.gov this compound can be incorporated into these formulations to track the release rate of the drug in dissolution studies and to quantify the amount absorbed in in vivo bioavailability studies, providing crucial data on the performance of the novel formulation.

Preclinical Models and Translational Research

Preclinical research utilizing animal models is a critical step in evaluating the potential efficacy and pharmacokinetics of drug candidates and novel formulations before human trials. This compound is employed in these studies, primarily for pharmacokinetic analysis.

Animal Model Studies (e.g., Mice, Rats, Dogs)

In animal model studies (such as those involving mice, rats, or dogs), this compound is used as an internal standard for the accurate quantification of fenofibrate and its metabolites in biological samples (e.g., plasma, urine, tissues) using LC-MS/MS. nih.gov This is essential for determining pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability in different species. acs.org

For example, studies investigating the effect of fenofibrate or novel fenofibrate formulations in animal models of specific diseases (e.g., chemotherapy-induced peripheral neuropathy in mice) would rely on accurate drug quantification using this compound as the internal standard to correlate drug exposure with observed pharmacological effects. nih.gov While the provided search result mentions using fenofibrate in a mouse model for chemotherapy-induced peripheral neuropathy, the use of this compound would be implied for the necessary pharmacokinetic analysis within such studies. nih.gov The ability to accurately measure drug concentrations in animal tissues and fluids is fundamental for translating findings from preclinical studies to potential clinical applications.

The use of deuterated internal standards in animal studies ensures the reliability of pharmacokinetic data, which is crucial for understanding the drug's behavior in vivo and for making informed decisions about progressing to clinical trials.

Cellular and In Vitro Investigations

In cellular and in vitro investigations, this compound plays a crucial role as an internal standard for the accurate quantification of fenofibrate and its active metabolite, fenofibric acid, in various biological matrices. While this compound itself is primarily an analytical tool, its use is integral to studies investigating the cellular uptake, metabolism, and transport of fenofibrate.

Research involving in vitro systems, such as human hepatocyte cultures or cell lines, can utilize this compound to precisely measure the concentrations of fenofibrate and fenofibric acid during metabolic studies. For instance, studies investigating the metabolism of fenofibric acid by carbonyl-reducing enzymes in human liver cytosol and microsomes could employ a deuterated internal standard to ensure accurate quantification of the metabolites formed nih.gov. The predominant site of fenofibric acid reduction has been found to be human liver cytosol, with enzymes like CBR1 exhibiting significant activity nih.gov.

Furthermore, in vitro studies assessing the permeability of fenofibrate across cell membranes, such as Caco-2 permeability studies, would benefit from the use of this compound as an internal standard for reliable quantification of the drug transported fda.gov. The use of LC-MS/MS methods, often employing deuterated internal standards like this compound or fenofibric acid-d6, is common in these types of in vitro analyses due to their sensitivity and selectivity researchgate.netresearchgate.netmedcraveonline.com. These methods allow for the precise determination of drug concentrations even in small sample volumes nih.gov.

While this compound's primary role is analytical, the data generated through its use in in vitro studies contribute to a deeper understanding of fenofibrate's cellular disposition and metabolic pathways.

Pharmacogenomics and Personalized Medicine Considerations

This compound's relevance to pharmacogenomics and personalized medicine lies in its critical role in providing accurate pharmacokinetic data for fenofibrate and its active metabolite, fenofibric acid. Pharmacogenomics aims to understand how genetic variations influence an individual's response to drugs, including drug metabolism, transport, and efficacy mdpi.com. Accurate quantification of drug and metabolite concentrations in biological samples is fundamental to pharmacogenomic studies that seek to correlate genetic polymorphisms with pharmacokinetic parameters.

By using this compound as a reliable internal standard in bioanalytical methods like LC-MS/MS, researchers can precisely measure fenofibric acid levels in plasma or other biological fluids from patients participating in pharmacogenomic studies researchgate.netresearchgate.net. This accurate quantification is essential for assessing the impact of genetic variations in drug-metabolizing enzymes (such as CYP450 isoforms, although fenofibric acid is primarily metabolized by glucuronidation nih.govhres.canih.gov) or transporters on fenofibrate's pharmacokinetic profile.

While this compound itself does not have direct pharmacogenomic implications, the precise pharmacokinetic data obtained through its use are invaluable for identifying patient populations who may exhibit altered fenofibrate metabolism or exposure based on their genetic makeup. This information can potentially contribute to the development of personalized medicine approaches for fenofibrate therapy, allowing for better prediction of individual responses and potentially optimizing treatment strategies based on genetic profiles and corresponding drug exposure levels.

Q & A

Q. What is the structural and functional significance of deuterium labeling in Fenofibrate-d6, and how does it influence pharmacokinetic studies?

this compound is a deuterium-labeled analog of Fenofibrate, where six hydrogen atoms are replaced with deuterium. This isotopic substitution enhances metabolic stability, reducing first-pass metabolism and extending the half-life in preclinical studies. Deuterium labeling is critical for tracking drug distribution and metabolism via mass spectrometry, enabling precise quantification in biological matrices .

Q. What methodological frameworks are recommended for designing in vitro experiments to evaluate this compound’s PPARα agonism?

Experimental designs should adhere to the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to ensure rigor. For example:

  • Population : PPARα-expressing cell lines (e.g., HepG2).
  • Intervention : this compound at concentrations reflecting its EC50 (30 μM).
  • Comparison : Non-deuterated Fenofibrate or vehicle controls.
  • Outcome : Transcriptional activation of PPARα target genes (e.g., CPT1A).
  • Time : 24–72 hours post-treatment .

Q. How should researchers validate the purity and stability of this compound in experimental settings?

Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry to confirm purity (>99.6%) and stability under storage conditions (e.g., -80°C, lyophilized). Accelerated stability studies (e.g., 40°C/75% RH for 6 months) can predict long-term degradation patterns. Include internal standards (e.g., deuterated analogs of related fibrates) to control for matrix effects .

Advanced Research Questions

Q. What strategies resolve contradictions in cross-species efficacy data for this compound?

Discrepancies between rodent and human PPARα activation profiles may arise from species-specific receptor conformations. To address this:

  • Conduct molecular dynamics simulations to compare this compound binding affinities across species.
  • Validate findings using primary hepatocytes from humanized PPARα transgenic models.
  • Apply Bland-Altman analysis to quantify inter-species variability in dose-response curves .

Q. How can isotopic effects in this compound confound metabolic pathway analysis, and how are these mitigated?

Deuterium kinetic isotope effects (KIEs) may alter CYP450-mediated oxidation rates, potentially skewing metabolite profiles. Mitigation strategies include:

  • Parallel experiments with non-deuterated Fenofibrate to isolate isotopic impacts.
  • Use of stable isotope tracer assays (e.g., ¹³C-glucose) to differentiate endogenous vs. drug-derived metabolites.
  • Computational modeling (e.g., QSPR) to predict KIEs a priori .

Q. What statistical approaches are optimal for analyzing dose-dependent PPARα activation by this compound in heterogeneous cell populations?

Employ mixed-effects models to account for intra-experimental variability (e.g., cell cycle heterogeneity). Nonlinear regression (e.g., sigmoidal dose-response curves) with Akaike Information Criterion (AIC) validation ensures robust EC50 estimation. For high-throughput screens, apply Benjamini-Hochberg correction to control false discovery rates .

Q. How do researchers ensure reproducibility in this compound studies when using commercial vs. custom-synthesized batches?

  • Batch Characterization : Require vendors to provide NMR, HPLC, and HRMS data for each batch.
  • Inter-laboratory Calibration : Share reference standards across collaborating labs.
  • Open Data : Publish raw spectral data and synthetic protocols in repositories like Zenodo or Figshare to enable replication .

Data Analysis and Interpretation

Q. What criteria distinguish artifactual signals from true PPARα activation in this compound luciferase reporter assays?

  • Negative Controls : Include PPARα-knockout cell lines and pan-PPAR antagonists (e.g., GW6471).
  • Dose-Response Consistency : Ensure linearity (R² > 0.95) across triplicate measurements.
  • Orthogonal Validation : Correlate luciferase activity with qPCR data for downstream genes (e.g., ACOX1) .

Q. How are conflicting results in this compound’s off-target effects addressed during target validation?

Apply CRISPR-Cas9 screens to identify genes modulating this compound’s off-target activity. Combine with chemoproteomics (e.g., activity-based protein profiling) to map unintended interactions. Use Shapley Additive Explanations (SHAP) in machine learning models to prioritize high-confidence targets .

Q. What ethical and methodological considerations apply to this compound studies involving animal models?

  • FINER Criteria : Ensure studies are Feasible, Interesting, Novel, Ethical, and Relevant.
  • 3Rs Principle : Replace animal models with organoids where possible; reduce sample sizes via power analysis; refine endpoints to minimize suffering.
  • Regulatory Compliance : Adhere to ARRIVE 2.0 guidelines for preclinical reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.